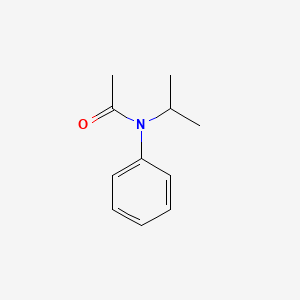

N-Isopropylacetanilide

描述

Structure

3D Structure

属性

IUPAC Name |

N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDCCXMLXSTSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278067 | |

| Record name | N-Isopropylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-51-8 | |

| Record name | NSC5962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of N Isopropylacetanilide

Molecular and Structural Data

The molecular and structural details of this compound are well-defined. nih.gov

| Property | Value |

| IUPAC Name | N-phenyl-N-propan-2-ylacetamide nih.gov |

| Molecular Formula | C₁₁H₁₅NO nih.gov |

| Molecular Weight | 177.24 g/mol nih.gov |

| Canonical SMILES | CC(C)N(C(=O)C)C1=CC=CC=C1 nih.gov |

| InChI Key | SWDCCXMLXSTSCC-UHFFFAOYSA-N nih.gov |

| CAS Number | 5461-51-8 nih.gov |

Anodic Dimerization Approaches for N-Acetanilides

Physical Properties

Acylation Strategies for Enhanced Analytical Characterization

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are not provided in the search results, the PubChem entry for this compound indicates the availability of spectral information, which would typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the presence of the isopropyl, acetyl, and phenyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amide carbonyl group (C=O) and C-N stretching, as well as aromatic C-H and aliphatic C-H stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.

Synthesis and Manufacturing of N Isopropylacetanilide

Laboratory-Scale Synthesis

Common laboratory-scale synthesis of N-substituted acetanilides involves the acylation of the corresponding N-substituted aniline. For this compound, this would typically involve the reaction of N-isopropylaniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

High-Resolution NMR for Precise Structural Assignments

Industrial-Scale Manufacturing

Industrial production methods would be optimized for cost-efficiency, yield, and safety. While specific industrial processes for this compound are not detailed in the search results, the manufacturing of related compounds like Propachlor provides insights. nih.gov Such processes often involve large-scale reactors and purification steps to ensure the final product meets required purity standards.

Correlation of Vibrational Modes with Molecular Conformation and Hydrogen Bonding

Purification and Characterization Techniques

Following synthesis, this compound must be purified to remove unreacted starting materials and byproducts. Common purification techniques include:

Recrystallization: This technique is used to purify solid compounds based on differences in solubility.

Chromatography: Column chromatography or preparative high-performance liquid chromatography (HPLC) can be used for high-purity separations.

Characterization of the purified product is then performed using the spectroscopic methods mentioned previously (NMR, IR, MS) and by measuring its melting point.

Crystallographic Investigations and Polymorphism of N Isopropylacetanilide

Single Crystal X-Ray Diffraction (SCXRD) Analysis

Single Crystal X-Ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uhu-ciqso.esanton-paar.com This method is fundamental to determining the crystal structure, unit cell dimensions, and understanding the intermolecular forces that stabilize the crystalline solid. uhu-ciqso.esresearchgate.net

Determination of Crystal Structure and Unit Cell Parameters

The foundation of a crystallographic study is the determination of the crystal structure from a single, high-quality crystal. researchgate.netub.edu X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. researchgate.netfiveable.me The positions and intensities of the diffraction spots are used to calculate the dimensions of the unit cell—the basic repeating unit of a crystal—defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). fiveable.me

For N-Isopropylacetanilide, the specific unit cell parameters would be determined by analyzing its unique diffraction pattern. This data reveals the crystal system (e.g., monoclinic, orthorhombic, etc.) and the Bravais lattice, which describe the symmetry of the crystal. fiveable.me The table below illustrates a hypothetical set of unit cell parameters for this compound, as would be determined by SCXRD.

| Parameter | Value |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

Note: The values in this table are placeholders and would need to be populated with experimental data from an actual SCXRD analysis of this compound.

Analysis of Intermolecular Interactions and Packing Patterns in Crystalline Solids

Beyond the basic structure, SCXRD analysis allows for a detailed examination of the intermolecular interactions that dictate how molecules of this compound pack together in the crystal. These interactions, though weaker than covalent bonds, are crucial for the stability of the crystal lattice. psu.edursc.org

Powder X-Ray Diffraction (PXRD) for Solid-State Characterization

Powder X-Ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. anton-paar.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a powdered sample containing many small, randomly oriented crystallites. ucmerced.edu The resulting diffraction pattern, or diffractogram, is a fingerprint of the crystalline phases present in the sample. malvernpanalytical.com

Phase Identification and Purity Assessment of Crystalline Forms

PXRD is a primary tool for identifying the crystalline form of this compound and assessing its purity. ncl.ac.uk Each crystalline phase produces a unique diffraction pattern characterized by a specific set of peak positions and intensities. malvernpanalytical.com By comparing the experimental diffractogram of an this compound sample to a reference pattern (either calculated from single-crystal data or from a standard database), one can confirm its identity. ucmerced.edu

Furthermore, the presence of impurity peaks in the diffractogram would indicate that the sample is not a single, pure phase. This is crucial for quality control in chemical manufacturing. The absence of peaks from other known polymorphs or starting materials confirms the phase purity of the this compound sample. ncl.ac.uk

Quantitative Analysis of Amorphous and Crystalline Phases

In addition to crystalline forms, a substance can exist in an amorphous state, which lacks long-range molecular order. fda.gov PXRD can be used to quantify the relative amounts of crystalline and amorphous content in a sample of this compound. americanpharmaceuticalreview.com The crystalline portion of the sample will produce sharp Bragg peaks, while the amorphous component will contribute a broad halo to the diffraction pattern. americanpharmaceuticalreview.com

By employing methods such as the internal standard method, it is possible to determine the weight percentage of the amorphous phase. profex-xrd.org This involves adding a known amount of a highly crystalline standard to the sample. The relative intensities of the diffraction peaks from the sample and the standard are then used to calculate the absolute quantities of the crystalline phases and, by difference, the amount of amorphous content. profex-xrd.orgmdpi.com

Polymorphism and Solid-State Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. stfc.ac.ukscielo.br These different forms, or polymorphs, have the same chemical composition but differ in their molecular packing and intermolecular interactions. scielo.br This can lead to different physical properties such as melting point, solubility, and stability. fda.govwiley-vch.de

The study of polymorphism in this compound would involve systematic screening to discover different crystalline forms that can be produced under various conditions (e.g., different solvents, temperatures, and crystallization rates). cordenpharma.com Each potential polymorph would be characterized by techniques such as SCXRD and PXRD to determine its unique crystal structure and diffraction pattern. Understanding the polymorphic landscape of this compound is important as the stability and properties of a particular solid form can be critical for its application. wiley-vch.de The existence of polymorphs is a common phenomenon for small organic molecules. wiley-vch.de

Identification and Characterization of Distinct Polymorphic Forms

The crystallographic landscape of this compound has been primarily characterized by a single crystal structure, identified as N-(4-isopropylphenyl)acetamide. Detailed analysis of this form provides a foundational understanding of its molecular and crystal architecture.

The crystal structure of N-(4-isopropylphenyl)acetamide has been determined through X-ray diffraction, revealing a monoclinic system with the space group P 1 21/c 1. nih.gov The unit cell parameters for this form are detailed in the table below.

Interactive Data Table: Crystallographic Data for N-(4-isopropylphenyl)acetamide

| Parameter | Value |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 14.0052 Å |

| b | 9.3488 Å |

| c | 7.8095 Å |

| α | 90.00° |

| β | 90.711° |

| γ | 90.00° |

| Volume | 1022.4 ų |

| Z | 4 |

| Calculated Density | 1.151 g/cm³ |

Source: Crystallography Open Database (COD), PubChem nih.gov

While comprehensive studies identifying and characterizing distinct polymorphic forms of this compound are not extensively available in the public domain, the study of related monosubstituted acetanilides offers valuable insights. researchgate.netacs.orgacs.org Research on this class of compounds indicates a propensity for polymorphism, with different crystalline forms arising from variations in molecular packing and hydrogen bonding patterns. researchgate.net Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy (FTIR and Raman) are standard methods for identifying and distinguishing between different polymorphs. formulationbio.comscielo.brnih.gov For instance, PXRD patterns serve as a "fingerprint" for each crystalline form, with differences in peak positions and intensities indicating different crystal lattices. scielo.br DSC can reveal the presence of polymorphs through distinct melting points and enthalpies of fusion, as well as solid-state transitions between forms. americanpharmaceuticalreview.comscielo.brtainstruments.com

Mechanistic Studies of Thermally and Pressure-Induced Polymorphic Transformations

The transformation between polymorphic forms can be induced by external stimuli such as temperature and pressure. nih.govnih.gov While specific mechanistic studies on this compound are limited, general principles of polymorphic transformations in organic compounds can be applied.

Thermally-Induced Transformations: Heating a metastable polymorph can provide the kinetic energy necessary to overcome the energy barrier and transform into a more stable form. scielo.braps.org This process can be observed using techniques like hot-stage microscopy in conjunction with DSC or spectroscopy. scielo.br For some acetanilide (B955) derivatives, thermal analysis has shown that one polymorph can convert to another upon heating, often just below the melting point. google.com The nature of this transformation, whether it is enantiotropic (reversible) or monotropic (irreversible), is a key characteristic of a polymorphic system. scielo.br

Pressure-Induced Transformations: The application of pressure can also induce polymorphic transitions, favoring the form with the smaller molar volume. nih.govuv.esmdpi.comaps.org High-pressure crystallography studies, often employing diamond anvil cells, allow for the in-situ observation of these transformations. mdpi.comaps.org While no specific data for this compound is available, studies on other molecular crystals have shown that pressure can lead to significant changes in crystal packing and even the formation of new, high-pressure polymorphs. nih.govuv.es

Understanding Conformational and Packing Polymorphism

Polymorphism can be broadly categorized into packing polymorphism and conformational polymorphism.

Packing Polymorphism: This occurs when molecules with the same conformation pack in different arrangements within the crystal lattice. researchgate.net This is a common form of polymorphism in rigid molecules. Studies on monosubstituted acetanilides have shown that variations in the stacking of molecular layers and different hydrogen-bonding networks are common sources of packing polymorphism. researchgate.net

Conformational Polymorphism: This arises when a flexible molecule adopts different conformations in different crystal forms. srmist.edu.innih.gov The N-isopropyl group and the acetamido group in this compound introduce a degree of conformational flexibility. The rotation around the C-N bonds can lead to different molecular shapes, which in turn can favor different crystal packing arrangements. Computational studies on related anilides have explored the potential energy landscape of different conformers, providing insight into which conformations are likely to be present in the solid state. imperial.ac.uk While specific conformational polymorphs of this compound have not been reported, the potential for their existence is high due to the molecule's structural features.

Influence of Crystallization Conditions on Polymorphic Outcome

The specific polymorphic form obtained during crystallization is highly dependent on the experimental conditions. researchgate.net Key factors that influence the polymorphic outcome include:

Solvent: The polarity of the solvent can influence which polymorph nucleates and grows. The interactions between the solute and solvent molecules can stabilize a particular conformer or packing arrangement. orientjchem.org

Supersaturation: The level of supersaturation can affect the nucleation kinetics of different polymorphs. Often, metastable forms are obtained at higher supersaturation levels, while the stable form is favored at lower supersaturation.

Temperature: The crystallization temperature plays a critical role, as the relative stability of polymorphs can be temperature-dependent (enantiotropy).

Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of certain crystal faces or stabilize a particular polymorph.

Systematic screening of these conditions is a common strategy in the pharmaceutical industry to identify and selectively crystallize desired polymorphic forms. researchgate.net For acetanilide derivatives, it has been shown that changing the crystallization solvent or the rate of cooling can lead to the formation of different polymorphs. google.com

N Isopropylacetanilide in Material Science

Applications in Polymer Chemistry

While direct applications of this compound in polymer chemistry are not extensively documented in the provided search results, its structural motifs are relevant. Amide-containing polymers, or polyamides, are a major class of polymers with wide-ranging applications. The properties of these polymers can be tuned by altering the structure of the amide monomer. The N-isopropyl group in this compound could be used to introduce specific steric bulk and hydrophobicity into a polymer chain, potentially influencing properties such as thermal stability, solubility, and mechanical strength.

Reaction Pathway Modeling and Transition State Characterization

Role in the Development of Novel Materials

The development of novel materials often relies on the synthesis of new molecular building blocks. The unique substitution pattern of this compound makes it a candidate for incorporation into new materials. For instance, its derivatives could be explored for applications in areas such as organic electronics or as additives to modify the properties of existing materials.

Analytical Methodologies for N Isopropylacetanilide

Chromatographic Techniques

Chromatographic methods are the cornerstone for the analysis of organic compounds like this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water, would likely be effective for the separation and quantification of this compound.

Hydrogen Bonding Networks and Their Role in Molecular Recognition

Spectroscopic Methods for Detection and Quantification

Spectroscopic techniques are not only used for structural characterization but also for quantification.

UV-Visible Spectroscopy: The phenyl group in this compound will absorb UV light, allowing for its quantification using a UV-Vis spectrophotometer, provided a calibration curve is established.

Quantitative NMR (qNMR): qNMR can be used for highly accurate quantification without the need for an identical standard of the analyte.

Enzyme-Mediated Catabolism of Conjugates (e.g., Glutathione Conjugate Cleavage)

Quality Control and Impurity Profiling

For any chemical used in research or industry, stringent quality control is necessary. Analytical methods like HPLC and GC-MS are employed to establish the purity of this compound and to identify and quantify any impurities. This is crucial for ensuring the reliability and reproducibility of experimental results and the quality of final products. For example, analytical standards for related compounds like Propachlor are available to ensure accurate analysis. sigmaaldrich.com

常见问题

Q. Q1. What are the established protocols for synthesizing and characterizing N-Isopropylacetanilide in academic research?

Answer: Synthesis typically involves the reaction of isopropylamine with substituted acetanilide precursors under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane) . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity validation (>95%). For novel derivatives, elemental analysis (C, H, N) is mandatory to confirm stoichiometry . Reproducibility hinges on detailed reporting of solvent systems, reaction times, and purification methods (e.g., column chromatography) in supplementary materials .

Q. Q2. How can researchers ensure the reproducibility of this compound degradation studies in environmental chemistry?

Answer: Standardized protocols include:

- Microbial assays : Use Pseudomonas spp. strains (e.g., GCH1) under aerobic conditions, monitoring metabolite formation via LC-MS/MS .

- Abiotic degradation : Conduct pH-controlled hydrolysis (pH 5–9) with periodic sampling for GC-FID analysis of intermediates like acetanilide and isopropylamine .

- Data validation : Cross-reference results with pathway maps (e.g., EAWAG-BBD) and report degradation rates as pseudo-first-order kinetics with error margins .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported degradation pathways of this compound across studies?

Answer: Contradictions often arise from variable microbial consortia or analytical sensitivity. To address this:

Comparative kinetic studies : Parallel experiments with pure cultures (e.g., Pseudomonas GCH1) vs. soil microcosms to isolate biotic/abiotic contributions .

Isotopic labeling : Use ¹³C-labeled this compound to trace carbon flux via NMR or FTIR , distinguishing between oxidative cleavage and hydrolytic pathways .

Meta-analysis : Aggregate datasets from PubChem and EAWAG-BBD to identify consensus pathways, highlighting discrepancies due to methodological variability (e.g., detection limits of LC vs. GC methods) .

Q. Q4. How can researchers optimize computational models to predict the environmental persistence of this compound derivatives?

Answer:

QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the acetanilide ring) with half-life (t₁/₂) using descriptors like logP and Hammett constants .

Molecular docking : Simulate interactions with microbial enzymes (e.g., amidohydrolases) to predict degradation efficiency. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Machine learning : Train models on datasets from the EAWAG-BBD Pathway Map and PubChem bioactivity data to prioritize high-risk derivatives for lab validation .

Q. Q5. What advanced analytical techniques are critical for elucidating the metabolic fate of this compound in soil ecosystems?

Answer:

- Non-targeted metabolomics : Use UHPLC-QTOF-MS to detect transient intermediates (e.g., catechol derivatives) with mass error <5 ppm .

- Stable isotope probing (SIP) : Incubate soil samples with ¹⁵N-labeled substrate and analyze isotopic enrichment in microbial DNA/RNA via nanoscale secondary ion mass spectrometry (NanoSIMS) .

- Synchrotron-based spectroscopy : Employ X-ray absorption near-edge structure (XANES) to track nitrogen speciation in soil matrices .

Q. Q6. How should researchers design experiments to distinguish between enzymatic and non-enzymatic degradation mechanisms?

Answer:

Sterile controls : Compare degradation rates in autoclaved vs. live soil samples under identical conditions .

Enzyme inhibitors : Add sodium azide (microbial inhibitor) or EDTA (metalloenzyme chelator) to reaction mixtures and monitor pathway inhibition via HPLC-UV .

Temperature dependence : Conduct Arrhenius analysis; enzymatic processes show higher activation energy (Eₐ > 50 kJ/mol) than abiotic hydrolysis .

Methodological Best Practices

Q. Q7. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

Answer:

- Multivariate analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., pH, organic matter content) .

- Bayesian inference : Model uncertainty in EC₅₀ values using Markov chain Monte Carlo (MCMC) simulations, reporting 95% credible intervals .

- Sensitivity analysis : Rank variables (e.g., microbial diversity, temperature) by impact on degradation rates using Sobol indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。